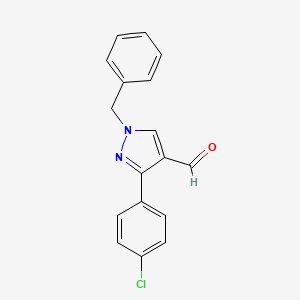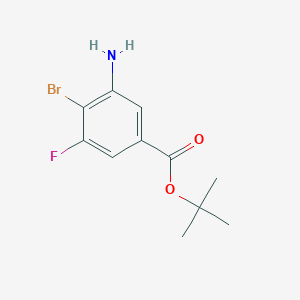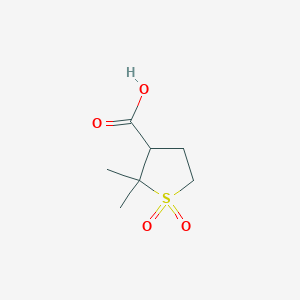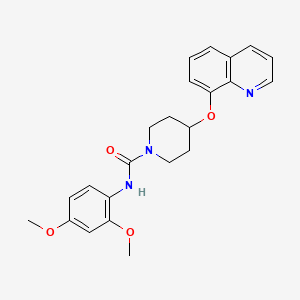![molecular formula C21H24N2O4S B2564375 2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine CAS No. 1090705-92-2](/img/structure/B2564375.png)
2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine is an organic compound with a complex structure, reflecting its multifaceted applications and chemical behavior. This compound boasts a sulfur atom, multiple methoxy groups, and a tetrahydropyridine ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Synthesizing this compound involves several strategic steps:
Formation of 2-(Methylsulfanyl)pyridine: : Starting with pyridine, methylsulfanyl groups can be introduced via a nucleophilic substitution reaction using methylthiolate ions.
Tetrahydropyridine Ring Introduction: : The 1,2,3,6-tetrahydropyridine moiety is typically incorporated through a cyclization reaction involving appropriate precursors and catalysts, such as palladium-based systems.
Attachment of 2,4,6-trimethoxyphenyl Group: : A Friedel-Crafts acylation reaction, employing the trimethoxyphenyl acyl chloride, can be used to introduce the phenyl group.
Industrial Production Methods
Scaling up involves optimizing reaction conditions to ensure high yield and purity. This can include:
Temperature Control: : Precise control of reaction temperatures to maintain consistent product quality.
Catalysts and Reagents: : Using cost-effective and readily available catalysts and reagents to lower production costs.
Purification Techniques: : Employing crystallization, distillation, or chromatography to achieve desired purity levels.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : The carbonyl group can be reduced to form alcohol derivatives.
Substitution: : Substitution reactions can occur at the pyridine ring, especially under strong nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidation: : Often uses hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: : Reagents like alkyl halides or halogenating agents in the presence of Lewis acids.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation.
Alcohols: : From reduction.
Substituted Pyridines: : From substitution reactions.
科学研究应用
2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine is pivotal in various fields:
Chemistry
Catalysts: : Acts as a ligand in metal-catalyzed reactions.
Organic Synthesis: : Intermediate for synthesizing complex molecules.
Biology
Enzyme Inhibitors: : Modulates enzyme activity, providing insights into biochemical pathways.
Signal Transduction Studies: : Useful in exploring cellular communication mechanisms.
Medicine
Drug Development: : Potential lead compound in creating new pharmaceuticals.
Anticancer Research: : Evaluated for its efficacy in inhibiting cancer cell growth.
Industry
Material Science: : Incorporated into the design of advanced materials with specific properties.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group, known for its electronic properties, facilitates binding interactions. The methylsulfanyl group enhances lipophilicity, aiding in membrane penetration.
相似化合物的比较
Similar Compounds
2-(Methylsulfanyl)pyridine: : Lacks the complex structure of our compound but shares the sulfur atom.
1,2,3,6-Tetrahydropyridine derivatives: : Possess the tetrahydropyridine ring but different functional groups.
Trimethoxyphenyl derivatives: : Contain the trimethoxyphenyl group but differ in other structural aspects.
Uniqueness
What sets 2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine apart is its amalgamation of functional groups, offering a unique combination of chemical reactivity and biological activity.
This complex structure not only dictates its versatile chemical behavior but also broadens its applicability in various scientific domains, making it a compound of significant interest and potential.
属性
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-25-15-12-17(26-2)19(18(13-15)27-3)14-7-10-23(11-8-14)21(24)16-6-5-9-22-20(16)28-4/h5-7,9,12-13H,8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHDIEXBGVSDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=CCN(CC2)C(=O)C3=C(N=CC=C3)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2564295.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2564296.png)

![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2564298.png)
![7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564302.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methoxyphenyl)sulfanylacetate](/img/structure/B2564306.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2564308.png)
![5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2564310.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2564311.png)

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2564313.png)

